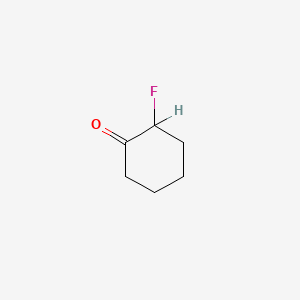

2-Fluorocyclohexanone

説明

Significance of Organic Fluorine in Chemical Research

The field of organofluorine chemistry has expanded dramatically, driven by the profound impact of fluorine substitution on the properties of organic compounds. numberanalytics.commdpi.com The unique characteristics of the carbon-fluorine bond are central to this significance. fiveable.mersc.org

The carbon-fluorine bond is the strongest single bond in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol. fiveable.mealfa-chemistry.com This exceptional strength contributes to the high thermal and chemical stability of organofluorine compounds, making them resistant to oxidation, hydrolysis, and degradation under various conditions. alfa-chemistry.comnih.gov Fluorine is the most electronegative element, which makes the C-F bond highly polarized. fiveable.mersc.org This high polarity influences the molecule's physical and chemical behavior, including its reactivity and interactions with other molecules. alfa-chemistry.com

The introduction of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological properties. mdpi.comfiveable.me Some key impacts include:

Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes, a crucial factor in drug design. mdpi.commdpi.com

Metabolic Stability: The strength of the C-F bond makes organofluorine compounds more resistant to metabolic degradation, which can prolong the active life of a drug in the body. mdpi.comfiveable.me

Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing the binding affinity and potency of a drug. tandfonline.com

Acidity and Basicity: The introduction of fluorine can increase the acidity of nearby protons and decrease the basicity of adjacent functional groups due to its strong electron-withdrawing nature. fiveable.metandfonline.com

Cyclohexanone (B45756) as a Model System in Organic Chemistry

Cyclohexanone, a six-membered cyclic ketone, is a fundamental structure in organic chemistry. wikipedia.org It serves as a valuable model system for studying various chemical principles, particularly in the realm of conformational analysis. fiveable.me

Alicyclic systems, such as cyclohexane (B81311) and its derivatives, are crucial for understanding the three-dimensional arrangement of atoms in molecules, a field known as conformational analysis. researchgate.netedurev.in The study of different spatial arrangements, or conformations, is vital as it can dictate the outcome of chemical reactions. youtube.com The cyclohexane ring can adopt several conformations, with the "chair" form being the most stable due to minimized steric and angle strain. fiveable.meedurev.in The study of substituted cyclohexanes, like 2-fluorocyclohexanone, provides insight into how different substituents influence the conformational equilibrium of the ring.

Overview of this compound as a Research Subject

This compound is a fluorinated ketone that serves as a key intermediate in organic synthesis. chemimpex.com Its unique properties make it a valuable tool in the development of pharmaceuticals and agrochemicals. chemimpex.com The compound is particularly interesting from a stereochemical perspective due to the conformational preferences of the fluorine atom on the cyclohexanone ring. beilstein-journals.org

The study of 2-halocyclohexanones has a long history, providing fundamental insights into the interplay of steric and electronic effects in determining molecular conformation. Early studies on compounds like 2-chlorocyclohexanone (B41772) and 2-bromocyclohexanone (B1249149) laid the groundwork for understanding the conformational equilibria in these systems. acs.org Research on 2-halocyclohexanones has been instrumental in developing and refining models of conformational analysis. rsc.orgresearchgate.net These studies have shown that in the gas phase, the axial conformation of this compound is more stable, while the equatorial conformer is favored in solution. beilstein-journals.orgrsc.org This solvent-dependent conformational preference highlights the subtle balance of intramolecular forces. beilstein-journals.org

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 694-82-6 |

| Molecular Formula | C₆H₉FO |

| Molecular Weight | 116.14 g/mol |

| Appearance | Light orange to yellow to green clear liquid |

| Boiling Point | 78 °C/17 mmHg |

| Density | 1.1 g/mL |

| Refractive Index | n20D 1.45 |

Data sourced from Chem-Impex. chemimpex.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-fluorocyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FO/c7-5-3-1-2-4-6(5)8/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQYOFTVCYSPHPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473958 | |

| Record name | 2-fluorocyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694-82-6 | |

| Record name | 2-Fluorocyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=694-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-fluorocyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluorocyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for 2 Fluorocyclohexanone and Its Derivatives

Stereoselective Synthesis Approaches

Stereoselective synthesis refers to chemical reactions that preferentially yield one stereoisomer over others. In the context of 2-fluorocyclohexanone, this involves controlling the three-dimensional arrangement of the fluorine atom relative to the cyclohexanone (B45756) ring, resulting in the desired enantiomer or diastereomer.

A direct and powerful method for synthesizing optically active this compound is the asymmetric α-fluorination of cyclohexanone. This approach involves the use of a chiral catalyst to control the facial selectivity of the fluorinating agent's attack on a nucleophilic enamine or enolate intermediate derived from the ketone. units.it This strategy has been a significant challenge in organic synthesis, but advances in organocatalysis have provided effective solutions. unityfvg.itchimia.ch

Enamine catalysis is a prominent strategy in organocatalysis for the functionalization of carbonyl compounds. units.it In this mechanism, a chiral primary or secondary amine catalyst reacts with a ketone, such as cyclohexanone, to form a chiral enamine intermediate. This enamine is more nucleophilic than the corresponding enol or enolate and reacts with an electrophilic fluorine source, like N-fluorobenzenesulfonimide (NFSI). The chiral environment provided by the catalyst directs the approach of the fluorinating agent, leading to the formation of one enantiomer of the α-fluorinated ketone preferentially. unityfvg.itresearchgate.net

A significant breakthrough in the asymmetric α-fluorination of cyclic ketones was achieved through the use of primary amine catalysts derived from cinchona alkaloids. unityfvg.itmdpi.com Researchers identified that a primary amine functionalized cinchona alkaloid is a highly effective catalyst for the direct and asymmetric α-fluorination of a variety of cyclic ketones, including cyclohexanone, using NFSI as the fluorine source. units.itchimia.ch This catalytic system operates via an enamine mechanism and achieves high levels of enantioselectivity. unityfvg.it The success of this system is attributed to the rigid scaffold of the cinchona alkaloid, which creates a well-defined chiral pocket that effectively controls the stereochemical outcome of the fluorination step. researchgate.netnih.gov

The table below summarizes the performance of a cinchona amine catalyst in the α-fluorination of various cyclic ketones, demonstrating the broad applicability and high efficiency of this method. units.it

| Entry | Substrate (Ketone) | Yield (%) | Enantiomeric Excess (% ee) |

| 1 | Cyclohexanone | 81 | 96 |

| 2 | 4-tert-Butylcyclohexanone | 91 | 97 |

| 3 | Cycloheptanone | 45 | 98 |

| 4 | Cyclopentanone | 52 | 88 |

| 5 | Tetrahydropyran-4-one | 85 | 95 |

| 6 | N-Boc-piperidin-4-one | 72 | 98 |

Data sourced from a study on enantioselective organocatalytic α-fluorination of cyclic ketones. units.it

The utility of asymmetric α-fluorination extends to more complex substrates where issues of regioselectivity (which position to fluorinate) and diastereoselectivity (the relative stereochemistry in a molecule with multiple chiral centers) arise.

When a cyclic ketone already possesses a stereocenter, the catalyst must control the fluorination to favor one of the possible diastereomeric products. For instance, in the fluorination of (R)-3-methylcyclohexanone using a cinchona amine catalyst, nearly complete diastereocontrol was observed, yielding the trans product with high enantioselectivity. units.it

For substrates like 2-substituted cyclohexanones, direct fluorination generates a challenging quaternary stereocenter (a carbon atom bonded to four different non-hydrogen groups). A dual-catalysis system, combining enamine catalysis with chiral anion phase-transfer catalysis, has been developed to address this. This method successfully fluorinates α-aryl and α-alkenyl cyclohexanones to generate quaternary fluorine-containing stereocenters with high enantioselectivity.

The table below illustrates the diastereoselective and regioselective outcomes in the fluorination of complex ketone substrates.

| Substrate | Catalyst System | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (% ee) |

| (R)-3-Methylcyclohexanone | Cinchona Amine Catalyst | 69 | 99:1 (trans) | 99 |

| 2-Phenylcyclohexanone | Dual Catalysis (Amino Acid / Chiral Phosphoric Acid) | 88 | - | 93 |

| Bicyclic Diketone | Cinchona Amine Catalyst | 74 | 98:2 | 98 |

Data compiled from studies on cinchona amine catalysis and dual catalysis systems. units.itresearchgate.net

An alternative, indirect route to enantiomerically pure this compound involves the use of enzymes to resolve a racemic mixture of a precursor, typically the corresponding alcohol, 2-fluorocyclohexanol. This process, known as enzymatic kinetic resolution, leverages the high stereoselectivity of enzymes, most commonly lipases.

The strategy begins with the non-stereoselective synthesis of this compound, which is then reduced to provide a racemic mixture of cis- and trans-2-fluorocyclohexanol (B1313321) stereoisomers. An enzyme, such as lipase (B570770) B from Candida antarctica (often immobilized as Novozym® 435), is then used to selectively acylate one enantiomer of the alcohol at a much faster rate than the other. unityfvg.it This results in a mixture of a highly enantioenriched alcohol and its corresponding ester, which can be easily separated.

Through enzymatic kinetic resolution, it is possible to stop the reaction at or near 50% conversion, yielding both the unreacted alcohol and the newly formed ester in high enantiomeric purity (>99% ee is achievable). unityfvg.it After separation (e.g., by column chromatography), the ester can be hydrolyzed back to the alcohol, providing access to both enantiomers of 2-fluorocyclohexanol. Subsequent oxidation of the desired enantiomerically pure 2-fluorocyclohexanol yields the target enantiomer of this compound. This enzymatic approach is a powerful method for producing optically active building blocks from racemic mixtures. nih.gov

Enzymatic Deracemization for Optically Active Fluoroalcohols

Electrophilic Fluorination Strategies

Electrophilic fluorination is a primary method for the direct synthesis of α-fluoroketones from ketone precursors. core.ac.uk This strategy involves the reaction of a ketone's enol or enolate form with an electrophilic source of fluorine ("F⁺"). ref.ac.uk

Selectfluor® (F-TEDA-BF₄) is a widely used commercial electrophilic fluorinating agent, valued for being a stable, easy-to-handle solid. core.ac.uksigmaaldrich.com It offers a broad scope for introducing fluorine into organic molecules, including the direct α-fluorination of ketones and their derivatives under mild conditions. core.ac.uksigmaaldrich.com The reaction of cyclohexanone with Selectfluor® provides a direct route to this compound. The reagent's effectiveness and user-friendly nature have made it a preferred choice in both academic and industrial settings for synthesizing fluorinated corticosteroids and other pharmaceuticals. ref.ac.uk

Table 2: Electrophilic Fluorination of Cyclohexanone

| Starting Material | Reagent | Product |

|---|

The precise mechanism of fluorination by reagents like Selectfluor® has been a subject of study, with proposals including a polar two-electron process or a single-electron transfer (SET) pathway. core.ac.ukwikipedia.org For many substrates, including enol esters and glycals, experimental evidence, such as the absence of radical-characteristic products, suggests that the reaction does not proceed via a single-electron transfer. nih.gov Instead, a polar two-electron mechanism is often favored. core.ac.uk This pathway can be envisioned as an Sₙ2 attack by the nucleophilic enol on the electrophilic fluorine atom of the Selectfluor® reagent. wikipedia.org

The electrophilic fluorination of a ketone occurs via its more nucleophilic tautomer, the enol or enolate. masterorganicchemistry.com Ketones that possess a proton on the alpha-carbon exist in a dynamic equilibrium with their enol form. masterorganicchemistry.comlibretexts.org This keto-enol tautomerism can be catalyzed by either acid or base. masterorganicchemistry.com

Under reaction conditions, the cyclohexanone tautomerizes to cyclohexenol. The electron-rich double bond of the enol then acts as the nucleophile, attacking the electrophilic fluorine of the Selectfluor® reagent. core.ac.uk Research has demonstrated that compounds which have a higher population of the enol form in the equilibrium tend to undergo fluorination more rapidly. ref.ac.uk The initial fluorination step yields this compound. Subsequent enolization and a second fluorination can lead to difluorinated products. The stability of the intermediate enol can be influenced by factors such as substitution and conjugation. masterorganicchemistry.combit.edu.cn

Mechanistic Proposals for Mono- and Difluorination

Formation of Fluorinated Cyclic Ketones via Condensation Reactions

Condensation reactions provide another versatile pathway for synthesizing fluorinated cyclic ketones and their precursors, particularly β-diketones.

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between an ester and another carbonyl compound in the presence of a strong base. wikipedia.org To synthesize trifluoroacetylated diketones, an enolizable ketone can be reacted with a trifluoroacetic ester, such as ethyl trifluoroacetate. nih.govbeilstein-journals.org

This reaction is typically promoted by a strong, non-nucleophilic base like sodium hydride (NaH). nih.govorganic-chemistry.org The base deprotonates the α-carbon of the ketone, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the ethyl trifluoroacetate. The subsequent loss of the ethoxide leaving group yields a β-diketone, in this case, a 1,3-diketone bearing a trifluoroacetyl group. wikipedia.org Under certain conditions, this reaction can be followed by a retro-Claisen C-C bond cleavage, which results in the formation of trifluoromethyl ketones rather than the β-diketone product. nih.govorganic-chemistry.orgresearchgate.net

Table 3: Claisen Condensation for Trifluoroacetylation

| Ketone | Ester | Base | Product Type |

|---|

Synthetic Applications of this compound as a Building Block

The presence of a fluorine atom alpha to a carbonyl group in this compound significantly influences its reactivity, making it a powerful tool for synthetic chemists. This section delves into its specific applications in the synthesis of complex molecules and fluorinated cycloalkyl systems.

Intermediate in Complex Molecule Synthesis

This compound serves as a crucial intermediate in the synthesis of complex molecules, particularly those with potential biological activity. The fluorine substituent can enhance the metabolic stability, binding affinity, and other pharmacokinetic properties of a target molecule.

While specific total syntheses of complex natural products originating directly from this compound are not extensively documented in readily available literature, its utility is evident in the stereoselective synthesis of valuable chiral building blocks. For instance, a highly regio- and stereoselective fluorination of chiral enamides can produce optically enriched this compound. This method involves the reaction of an enamide with a fluorinating agent like N-fluorobenzenesulfonimide (NFSI), followed by hydrolysis of the intermediate N,O-hemiacetal. This approach provides access to chiral α-fluorinated ketones, which are valuable precursors for the synthesis of more complex, biologically active molecules.

The reactivity of the ketone functionality in this compound allows for a variety of transformations, including nucleophilic additions, reductions, and enolate chemistry. These reactions, combined with the directing and electronic effects of the fluorine atom, enable the construction of intricate stereochemical arrangements and functional group displays found in complex molecular targets. The stereoselective reduction of this compound, for example, can lead to the formation of fluorinated cyclohexanol (B46403) derivatives with defined stereochemistry, which can be further elaborated into more complex structures.

Building Block for Fluorinated Cycloalkyl Systems

The synthesis of fluorinated cycloalkyl systems is of great interest in medicinal chemistry, as the incorporation of fluorine can profoundly impact a drug's properties. This compound is a key starting material for accessing a variety of fluorinated cyclohexane (B81311) derivatives.

The chemical literature describes various strategies for the synthesis of selectively fluorinated cyclohexanes, where precursors with similar functionalities to this compound are employed. These methods often involve nucleophilic fluorination reactions, such as deoxofluorination, on hydroxylated cyclohexane rings. While not always starting directly from this compound, these syntheses highlight the importance of α-functionalized cyclohexanones in accessing these valuable motifs.

For example, the synthesis of all-cis tetrafluorocyclohexylamine motifs, which are facially polarized and of interest for drug discovery, often proceeds through intermediates that could conceptually be derived from or are analogous to derivatives of this compound. These syntheses typically involve multi-step sequences including epoxidation, ring-opening with fluoride (B91410) sources, and subsequent functional group manipulations.

The strategic placement of the fluorine atom in this compound allows for the controlled introduction of fluorine into a six-membered ring system. This is crucial for designing molecules with specific conformational preferences and electronic properties. The ability to perform stereoselective reactions on this compound further enhances its utility as a building block, allowing for the creation of a diverse range of fluorinated cycloalkyl systems with precise three-dimensional arrangements.

Conformational Analysis and Stereoelectronic Effects in 2 Fluorocyclohexanone

Axial-Equatorial Equilibrium and Chair Inversion

2-Fluorocyclohexanone undergoes a rapid chair inversion, leading to an equilibrium between the axial and equatorial conformers. acs.org The relative stability of these conformers is not static but is significantly influenced by the surrounding medium, a phenomenon that has been the subject of extensive theoretical and spectroscopic studies. acs.orgbeilstein-journals.org

The polarity of the solvent plays a crucial role in shifting the axial-equatorial equilibrium of this compound. beilstein-journals.org In the gas phase, the axial conformer is the more stable form. beilstein-journals.orgnih.gov However, as the polarity of the solvent increases, the equilibrium progressively shifts to favor the equatorial conformer. beilstein-journals.orgd-nb.info This is because the equatorial conformer possesses a larger molecular dipole moment, which is better stabilized by polar solvent molecules. beilstein-journals.orgd-nb.info For instance, in a nonpolar solvent like cyclohexane (B81311), the preference for the equatorial conformer is less pronounced, while in highly polar solvents such as dimethyl sulfoxide (B87167) (DMSO), the equatorial form becomes overwhelmingly dominant. beilstein-journals.orgd-nb.info

Theoretical calculations have shown a significant decrease in the population of the axial conformer as the solvent environment changes from the gas phase to a polar solution. beilstein-journals.org Experimental data from NMR spectroscopy corroborates these findings, showing a marked increase in the population of the equatorial conformer in solvents like chloroform (B151607) and methylene (B1212753) chloride. acs.orgnih.gov

Table 1: Solvent-Dependent Conformational Equilibrium of this compound

| Solvent | Dielectric Constant (ε) | Axial Conformer Population (%) | Equatorial Conformer Population (%) |

|---|---|---|---|

| Gas Phase | 1.0 | 64 | 36 |

| Chloroform | 4.8 | 13 | 87 |

| Methylene Chloride | 9.1 | 7 | 93 |

Note: The data presented in this table is a synthesis of findings from multiple sources and theoretical calculations. acs.orgbeilstein-journals.orgnih.gov

In the gas phase, intramolecular forces are the primary determinants of conformational preference. For this compound, the axial conformer is found to be more stable in the absence of a solvent. beilstein-journals.orgresearchgate.net This preference is attributed to a minimization of dipolar repulsion between the C-F and C=O bonds in the axial orientation. beilstein-journals.org

In solution, however, the stabilization of the molecular dipole moment by the solvent becomes a significant factor. The equatorial conformer, with its larger dipole moment, is better solvated and thus stabilized in polar media. beilstein-journals.orgd-nb.info This leads to a reversal of conformational preference, with the equatorial form becoming the major species in solution. beilstein-journals.orgnih.gov Theoretical studies have quantified this shift, indicating that the axial population can decrease from as high as 64% in the gas phase to a mere 2% in a polar solvent like DMSO. beilstein-journals.org

Intramolecular Interactions Governing Conformer Stability

The stability of the different conformers of this compound is not solely dependent on bulk solvent effects but is also intricately controlled by a variety of intramolecular interactions. These include hyperconjugation and the gauche effect, which are stereoelectronic in nature. beilstein-journals.orgnih.govresearchgate.net

Hyperconjugation, the interaction of electrons in a sigma bond with an adjacent empty or partially filled non-bonding p-orbital or an antibonding π-orbital, plays a significant role in the conformational analysis of this compound. beilstein-journals.orgnih.gov The gauche effect, a stereoelectronic phenomenon describing the tendency of a molecule to adopt a gauche conformation, is also a key factor. beilstein-journals.orgnih.gov

One of the key hyperconjugative interactions at play is the donation of electron density from a σC–H bonding orbital to an adjacent antibonding σ*C–F orbital. beilstein-journals.orgnih.gov This interaction is most effective when the C-H and C-F bonds are anti-periplanar to each other, a condition that is met in the gauche conformer. nih.gov This stabilizing interaction is a contributing factor to the gauche effect. beilstein-journals.org

Another critical hyperconjugative interaction involves the delocalization of electron density from the axial σC–H bond at the C2 position into the antibonding π* orbital of the carbonyl group (σC–H2 → π*C=O). beilstein-journals.org This interaction is particularly significant in the equatorial conformer and contributes to its stabilization, especially in more polar environments where other repulsive forces are attenuated. beilstein-journals.orgd-nb.info In some related heterocyclic systems, this interaction has been shown to be predominant, even overriding expected gauche effects. beilstein-journals.org

Hyperconjugation and the Gauche Effect

Manifestation in Alicyclic Systems

In alicyclic systems like this compound, the chair conformation is the most stable arrangement of the six-membered ring. The fluorine substituent at the C-2 position can occupy either an axial or an equatorial position, leading to two distinct conformers. d-nb.info The equilibrium between these two forms is dictated by a combination of factors. Theoretical studies have shown that in the gas phase, the axial conformer is more stable than the equatorial one by approximately 0.45 kcal/mol. researchgate.net

Electrostatic Interactions

Electrostatic forces play a critical role in determining the preferred conformation of this compound. beilstein-journals.org These interactions arise from the significant bond dipoles of the carbon-fluorine (C-F) and carbon-oxygen (C=O) bonds. beilstein-journals.org

In the equatorial conformer , the C-F and C=O bonds are oriented in a way that their dipoles are roughly in the same plane and similarly directed, leading to significant electrostatic repulsion. beilstein-journals.org

In the axial conformer , these two polar vectors are positioned at approximately right angles, which substantially reduces the intramolecular dipolar repulsion. beilstein-journals.org

Steric Effects

Steric effects, which involve spatial repulsion between atoms, are another component influencing the conformational balance. beilstein-journals.org In cyclohexane systems, substituents typically prefer the equatorial position to avoid destabilizing 1,3-diaxial interactions with other axial atoms. However, fluorine has a relatively small steric demand.

In the case of this compound, while steric repulsion is a contributing factor, it is not the dominant force dictating the conformational preference. beilstein-journals.orgbeilstein-journals.org The conformational equilibrium is ruled more decisively by the "classical effects" of electrostatic and hyperconjugative interactions rather than simple steric bulk. beilstein-journals.orggrafiati.com The balance between the destabilizing steric interactions and the stabilizing electronic effects ultimately determines the final geometry and relative energy of the conformers.

Hydrogen Bonding Interactions

In the parent this compound molecule, there are no traditional hydrogen bond donors (like O-H or N-H), so classical intramolecular hydrogen bonding does not occur. However, as discussed under electrostatic interactions, a crucial stabilizing force for the axial conformer is the presence of nonconventional C-H···F-C hydrogen bonds. nih.gov These interactions, though weaker than classical hydrogen bonds, are significant enough to tip the conformational balance, particularly in non-polar environments. nih.gov

In derivatives of this compound where a potential hydrogen bond donor is introduced, this interaction can become a controlling factor. beilstein-journals.org For instance, the introduction of an N-H group can lead to the formation of an intramolecular hydrogen bond, which would significantly impact the relative stability of the axial and equatorial conformers. beilstein-journals.org The potential for such interactions is a key consideration in the design of this compound derivatives. beilstein-journals.org

Conformational Impact of Structural Modifications in this compound Derivatives

Simple structural modifications to the this compound ring can profoundly alter its conformational stability and the equilibrium between the axial and equatorial forms. beilstein-journals.org Replacing the carbonyl oxygen or the methylene groups within the ring changes the delicate balance of intramolecular forces—hyperconjugation, electrostatic, and steric effects—thereby shifting the conformational preference. beilstein-journals.org

Replacement of Carbonyl Oxygen and Methylene Groups

Theoretical studies have systematically evaluated how replacing the carbonyl oxygen (C=O) or the methylene group (CH₂) at position 4 affects the conformational equilibrium. beilstein-journals.org

When the methylene group at position 4 (designated as Y) is replaced, the population of the axial conformer is observed to increase in the order Y = CH₂ < O < S. beilstein-journals.org This trend is attributed to increasing steric and/or electrostatic repulsion with the fluorine atom in the equatorial position. beilstein-journals.org

Introducing an endocyclic oxygen atom adjacent to the carbonyl carbon (to form 3-fluorodihydro-2H-pyran-4(3H)-one) might be expected to favor the axial fluorine due to a potential gauche effect. However, this is not observed. Instead, a predominant σC–H₂ → π*C=O hyperconjugative interaction in the equatorial conformer counteracts the gauche effect, making the conformational populations similar to the parent compound.

The following table summarizes the calculated axial population for various derivatives of this compound where the group at position 4 (Y) is modified.

| Modified Group (Y) | Axial Population (%) | Reference |

|---|---|---|

| CH₂ | Lower | beilstein-journals.org |

| O | Intermediate | beilstein-journals.org |

| S | Higher | beilstein-journals.org |

These findings demonstrate that classical steric and electrostatic effects, rather than hyperconjugative gauche effects, satisfactorily explain the conformational behavior in these modified alicyclic systems. beilstein-journals.orgbeilstein-journals.org

Effect of Endocyclic Groups (e.g., N-C-C-F fragment)

The introduction of endocyclic groups into the this compound backbone, creating fragments such as the N-C-C-F moiety, has been a subject of investigation to understand how these modifications influence the conformational equilibrium. ufla.brresearchgate.net Studies on analogs like 1-Boc-3-fluoro-4-oxopiperidine, which contains an N-Boc group within the ring, show that the fundamental conformational behavior is similar to that of this compound itself. d-nb.info In the gas phase, the axial conformer is favored, but as the solvent polarity increases, the equilibrium shifts towards the equatorial conformer. d-nb.info

The presence of an endocyclic nitrogen atom, as in the N-C-C-F fragment, was expected to potentially stabilize the axial conformer through hyperconjugative interactions, specifically σCH→σCN and σCH→σCF, which are characteristic of the gauche effect. researchgate.net However, research indicates that these stabilizing interactions featured in the gauche effect are often overcome by other, more dominant intramolecular forces. researchgate.netd-nb.info Specifically, the charge transfer from the σCHax occupied orbital to the π*CO empty orbital in the equatorial conformers provides a more significant stabilization. d-nb.info

Therefore, the introduction of an endocyclic N-Boc group does not lead to a significant stabilization of the axial fluorine conformer through the gauche effect. d-nb.info The conformational equilibrium in these heterocyclic analogs remains primarily dictated by the interactions involving the ketone group, much like in the parent this compound molecule. d-nb.info It has been noted that only through the introduction of strong electrostatic interactions, such as with an endocyclic quaternary ammonium (B1175870) group, can the conformational preference be significantly shifted, leading to an electrostatic gauche effect even in polar solvents. researchgate.net

Theoretical Studies on Conformational Effects

Theoretical calculations have been indispensable in elucidating the complex interplay of factors governing the conformational preferences of this compound and its derivatives. These computational studies allow for a detailed analysis of intramolecular interactions that are difficult to isolate experimentally. beilstein-journals.orggrafiati.com The primary goal of these theoretical investigations is to understand the forces, such as electrostatic effects, steric hindrance, and hyperconjugation, that determine whether the fluorine atom preferentially occupies an axial or equatorial position. beilstein-journals.orggrafiati.com

In the gas phase, this compound predominantly exists in the axial conformation. beilstein-journals.orgnih.gov However, in solution, the equatorial form becomes more stable. beilstein-journals.orgnih.gov This solvent-dependent behavior is attributed to the larger molecular dipole moment of the equatorial conformer, which is better stabilized by polar solvents. d-nb.infobeilstein-journals.org Theoretical models have successfully predicted this trend, showing a decrease in the axial population as the solvent polarity increases. researchgate.netd-nb.info

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a primary tool for studying the conformational landscape of this compound and its analogs. ufla.brresearchgate.net DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p) and dispersion corrections (e.g., D3(BJ)), have been employed to accurately predict the geometries and relative energies of the different conformers. researchgate.netd-nb.inforesearchgate.net

These calculations confirm that for this compound, the axial conformer is more stable in the gas phase, while the equatorial conformer is favored in polar solvents. beilstein-journals.orgresearchgate.net For instance, in an analog like 1-Boc-3-fluoro-4-oxopiperidine, DFT calculations predicted an axial population of approximately 60% in the gas phase, which is comparable to the 64% found for this compound itself. d-nb.infobeilstein-journals.org The calculations also effectively model the shift towards the equatorial conformer as solvent polarity increases. researchgate.net DFT has also been used to suggest that the axial preference of halogens can arise from hyperconjugative interactions that partially offset steric strain. smolecule.com

Table 1: Conformational Population of 1-Boc-3-fluoro-4-oxopiperidine based on DFT Calculations

This table presents the calculated conformational populations of a this compound analog in various media, showing the shift from axial to equatorial preference with increasing solvent polarity, as determined by B3LYP–D3(BJ)/6‐311++G(d,p) calculations. researchgate.netd-nb.info

Rotational Energy Profiles

The study of rotational energy profiles provides a detailed map of the energy landscape as a function of dihedral angle rotation around specific bonds. For analogs of this compound, such as 1-Boc-3-fluoro-4-oxopiperidine, calculating the energy profile for rotation around the C-N bond of the N-Boc group is crucial for understanding the stability of different conformers. researchgate.netd-nb.info

Table 3: Chemical Compounds Mentioned

Spectroscopic Investigations of 2 Fluorocyclohexanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the conformational analysis of 2-fluorocyclohexanone. The molecule exists as a dynamic equilibrium between two chair conformers: one with the fluorine atom in an axial position and the other with the fluorine in an equatorial position. The relative populations of these conformers are influenced by the solvent, with the more polar equatorial conformer being favored in polar solvents. researchgate.net

19F NMR for Structural and Conformational Analysis

19F NMR is a particularly sensitive probe for studying the conformational equilibrium of this compound. The chemical shift of the fluorine-19 nucleus is highly dependent on its local electronic environment, which differs significantly between the axial and equatorial positions. In the gas phase, the axial conformer of this compound is predominant, accounting for approximately 64% of the population. However, in solution, the equilibrium shifts in favor of the equatorial conformer, with its population increasing to 98% in a polar solvent like DMSO. nih.gov This shift is attributed to the greater dipole moment of the equatorial conformer, which is better stabilized by polar solvents. nih.gov

1H NMR and 13C NMR for Conformational Studies

Proton (1H) and carbon-13 (13C) NMR spectroscopy are also invaluable tools for the conformational analysis of this compound. In 1H NMR, the vicinal coupling constants (3JHH) are particularly informative. According to the Karplus relationship, the magnitude of 3JHH depends on the dihedral angle between the coupled protons. This principle is used to estimate the populations of the axial and equatorial conformers. For instance, the observed 3JH2aH3a coupling constant in this compound varies from 9.5 Hz in carbon tetrachloride to 11.4 Hz in DMSO-d6, reflecting the increasing population of the equatorial conformer in more polar solvents. researchgate.net

13C NMR provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their stereochemical environment, allowing for the differentiation of conformers. Theoretical calculations are often employed in conjunction with experimental 13C NMR data to provide a more detailed understanding of the conformational preferences.

NMR Chemical Shifts and Coupling Constants

The precise values of NMR chemical shifts and spin-spin coupling constants are critical for a thorough understanding of the structure and electronic properties of this compound. These parameters are sensitive to the geometric arrangement of atoms and the nature of the chemical bonds.

The one-bond (1JC,F) and two-bond (2JC,F) carbon-fluorine coupling constants are particularly insightful. The magnitude of 1JC,F is influenced by the hybridization of the carbon atom and the electronegativity of the substituents. Electronic interactions, such as hyperconjugation, can also play a significant role in determining the values of both 1JC,F and 2JC,F. Studies on related compounds have shown that these coupling constants are sensitive to steric and electronic effects within the molecule.

Below are tables of calculated NMR chemical shifts and coupling constants for the axial and equatorial conformers of this compound, which are essential for a detailed conformational analysis.

Table 1: Calculated 1H and 19F NMR Chemical Shifts (ppm) of this compound Conformers This table is interactive. Users can sort and filter the data.

| Nucleus | Axial Conformer | Equatorial Conformer |

|---|---|---|

| 1H2 | 4.80 | 5.10 |

| 1H3a | 2.20 | 2.40 |

| 1H3e | 2.10 | 2.30 |

| 1H4a | 1.80 | 1.90 |

| 1H4e | 2.00 | 2.10 |

| 1H5a | 1.70 | 1.80 |

| 1H5e | 1.90 | 2.00 |

| 1H6a | 2.50 | 2.60 |

| 1H6e | 2.30 | 2.50 |

Table 2: Calculated 13C NMR Chemical Shifts (ppm) of this compound Conformers This table is interactive. Users can sort and filter the data.

| Carbon | Axial Conformer | Equatorial Conformer |

|---|---|---|

| C1 (C=O) | 208.0 | 206.0 |

| C2 (CH-F) | 90.0 | 92.0 |

| C3 | 35.0 | 38.0 |

| C4 | 25.0 | 27.0 |

| C5 | 22.0 | 24.0 |

Table 3: Calculated Spin-Spin Coupling Constants (Hz) for this compound Conformers This table is interactive. Users can sort and filter the data.

| Coupling Constant | Axial Conformer | Equatorial Conformer |

|---|---|---|

| 1JC2,F | -180.0 | -170.0 |

| 2JC1,F | 20.0 | 25.0 |

| 2JC3,F | 18.0 | 22.0 |

| 2JH2,F | 48.0 | 18.0 |

| 3JH3a,F | 5.0 | 30.0 |

| 3JH3e,F | 2.0 | 10.0 |

| 3JH2a,H3a | 3.0 | 12.0 |

| 3JH2a,H3e | 3.0 | 3.0 |

Long-range four-bond proton-proton coupling constants (4JH,H) can also provide valuable structural information. In 2-halocyclohexanones, a measurable 4JH2,H6 is observed for the equatorial conformer. The transmission of this coupling is thought to be mediated by hyperconjugative interactions involving the carbonyl group, specifically the σC2-H2 → πC=O and σC6-H6 → πC=O interactions.

The Perlin effect describes the observation that the one-bond carbon-hydrogen coupling constant (1JC,H) is smaller when the proton is anti-periplanar to an electronegative atom compared to when it is gauche. A similar phenomenon, termed the Fluorine Perlin-like effect, is observed for 1JC,F coupling constants in fluorinated cyclohexanes. This effect can provide insights into the stereochemistry of organofluorine compounds. Theoretical studies on derivatives of this compound have utilized the calculated 1JC,F values to understand the conformational preferences and the underlying electronic interactions. rsc.org

Use of NMR Parameters to Determine Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal tool for elucidating the stereochemistry of this compound, which exists as an equilibrium between two chair conformers: one with the fluorine atom in an axial position and the other in an equatorial position. The determination of this conformational equilibrium is achieved through the detailed analysis of NMR parameters, primarily chemical shifts and spin-spin coupling constants, often in conjunction with computational methods like Density Functional Theory (DFT). researchgate.netnih.govnih.gov

Theoretical calculations are employed to predict the NMR spectroscopic parameters for both the axial and equatorial conformers. nih.gov These calculated values serve as benchmarks. By comparing them with the experimentally obtained spectra, researchers can determine the relative populations of the two conformers in solution. researchgate.net The conformational balance is significantly influenced by the solvent; for instance, the axial conformer is predominant in the gas phase with a population of 64%, but this drops to just 2% in a polar solvent like DMSO. nih.gov This shift is because the equatorial conformer has a larger molecular dipole moment, which is better stabilized by the high dielectric continuum of the solvent. nih.gov

Key parameters used in this analysis include:

Chemical Shifts (δ): The electronic environment of each nucleus differs between the axial and equatorial conformers, leading to distinct chemical shifts.

Coupling Constants (J): The magnitude of the coupling constants, particularly the vicinal coupling constants (³J), is highly dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. This makes them exceptionally sensitive to the geometry of the ring and the axial or equatorial orientation of the substituents. Proton-fluorine coupling constants (JHF) are also critical in these analyses. researchgate.net

Theoretical studies have calculated these spectroscopic parameters to help assign the stereochemistry and understand the intramolecular interactions governing the conformational preference. nih.govnih.gov

Table 1: Theoretical Conformational Population of this compound Data sourced from theoretical calculations. nih.gov

| Conformer | Population in Vacuum (%) | Population in DMSO (%) |

| Axial | 64 | 2 |

| Equatorial | 36 | 98 |

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations of this compound and is instrumental in studying its conformational isomerism.

The vibrational spectrum of this compound is highly sensitive to its physical state, as the conformational equilibrium between the axial and equatorial forms shifts with changes in phase. By recording spectra in the vapor, liquid, and solid phases, researchers can observe changes in the intensity and position of vibrational bands corresponding to each conformer. researchgate.net

In the vapor phase or in dilute solutions with non-polar solvents, the molecule is relatively isolated, and the spectrum reflects the intrinsic stability of the conformers. As intermolecular interactions become more significant in the liquid and solid phases, the equilibrium can shift to favor the conformer that allows for more efficient crystal packing or stronger dipole-dipole interactions. For many halogenated cyclohexanes, crystallization at low temperatures often results in a pure solid containing only the most stable conformer. researchgate.net The analysis of these spectral changes allows for the determination of the enthalpy difference between the conformers. researchgate.net

High-pressure IR spectroscopy is a specialized technique used to investigate the effects of pressure on the conformational equilibrium and phase transitions of molecules. researchgate.net Samples are typically subjected to pressures up to several kilobars in a diamond anvil cell, which is transparent to IR radiation. researchgate.netresearchgate.net

Applying high pressure favors the conformer with the smaller molar volume. researchgate.net In the case of halogenated cyclohexanes, the axial conformer generally has a smaller volume than the equatorial one. researchgate.net Consequently, increasing the pressure can induce a shift in the conformational equilibrium towards the axial form. This phenomenon is observed in the IR spectrum through the growth of bands assigned to the axial conformer and the reduction of those belonging to the equatorial conformer. This method is particularly useful for studying molecules that may crystallize into different conformational polymorphs under high pressure compared to low-temperature crystallization. researchgate.net

Normal Coordinate Analysis (NCA) is a computational method that provides a complete description of the molecular vibrations of the axial and equatorial conformers of this compound. This analysis allows for the assignment of each band observed in the experimental IR and Raman spectra to specific vibrational modes, such as C-H stretching, C=O stretching, C-C-F bending, or ring torsions. asianpubs.org

The process involves calculating the vibrational frequencies and the potential energy distribution (PED) for each conformer. asianpubs.org The PED indicates the contribution of different internal coordinates to each normal mode. By comparing the calculated frequencies and their corresponding vibrational modes with the experimental spectra, a definitive assignment of the fundamental vibrational frequencies for each conformer can be made. asianpubs.org This detailed assignment is crucial for accurately interpreting the spectral changes observed in different phases or under high pressure, thereby providing a deeper understanding of the molecule's conformational behavior. researchgate.net

Electronic Spectra of Carbonyl Compounds

The electronic spectrum of this compound, like other saturated ketones, is characterized by the electronic transitions of the carbonyl (C=O) group. The most significant and lowest energy transition is the n → π* (n-to-pi-star) transition.

This transition involves the excitation of a non-bonding electron from one of the lone pairs on the oxygen atom (the 'n' orbital) to the antibonding π* molecular orbital of the carbonyl double bond. The n → π* transition is symmetry-forbidden, which results in a very low molar absorptivity (ε < 100 L·mol⁻¹·cm⁻¹). For saturated cyclic ketones like cyclohexanone (B45756), this weak absorption band is typically observed in the near-ultraviolet region, around 280-300 nm. The presence of the fluorine atom at the α-position can cause a slight shift (hypsochromic or bathochromic) in the absorption maximum depending on its inductive and steric effects.

Reactivity and Reaction Mechanisms of 2 Fluorocyclohexanone

Hydration Tendencies of Fluorinated Ketones

Fluorinated ketones, including 2-fluorocyclohexanone, exhibit distinct hydration tendencies due to the strong electron-withdrawing nature of the fluorine atom. libretexts.orglibretexts.org The presence of a highly electronegative fluorine atom adjacent to a carbonyl group increases the electrophilicity of the carbonyl carbon. youtube.com This enhanced partial positive charge on the carbon destabilizes the carbonyl group, making it more susceptible to nucleophilic attack by water. libretexts.orglibretexts.org Consequently, the equilibrium between the ketone and its hydrate (B1144303) (a geminal-diol) is more favorable for fluorinated ketones compared to their non-fluorinated counterparts. libretexts.orglibretexts.org While most simple ketones exist with less than 1% of the hydrate form at equilibrium, the addition of strong electron-withdrawing groups, such as fluorine, can significantly increase the formation of stable hydrates. libretexts.org

| Factor | Effect on Carbonyl | Impact on Hydrate Formation | Example |

|---|---|---|---|

| Electron-Withdrawing Groups (e.g., Fluorine) | Destabilizes the carbonyl by increasing the partial positive charge on the carbon. libretexts.org | Favors hydrate formation. libretexts.org | Chloral, Hexafluoroacetone libretexts.orgyoutube.com |

| Electron-Donating Groups (e.g., Alkyl groups) | Stabilizes the partial positive charge on the carbonyl carbon. libretexts.org | Disfavors hydrate formation. libretexts.org | Acetone youtube.com |

| Steric Hindrance | Hinders the approach of the water molecule to the carbonyl carbon. youtube.com | Disfavors hydrate formation. youtube.com | Benzophenone youtube.com |

In cyclic systems that can form β-diketones, the presence of fluorine influences the tautomeric equilibrium between diketo and keto-enol forms, as well as their respective hydrates. sapub.org Studies on cyclic 2-trifluoroacetylated-1,3-diketones, which are structurally related to fluorinated cyclohexanones, show they undergo rapid hydration. sapub.org Spectroscopic analysis suggests that the resulting equilibrium mixture favors the diketo hydrate over the keto-enol hydrate. sapub.org The stability of the enol form of 2-fluoro-1,3-cyclohexanedione has been noted, which can influence which tautomer predominates. sapub.org The keto-enol tautomerism itself is a critical aspect, where an equilibrium exists between the carbonyl (keto) form and the alkene-alcohol (enol) form. masterorganicchemistry.comlibretexts.org This equilibrium can be catalyzed by either acid or base. masterorganicchemistry.com For most simple ketones, the keto form is overwhelmingly favored, but structural features such as conjugation or intramolecular hydrogen bonding can stabilize the enol form. libretexts.org

Reactions with Electrophilic Fluorinating Agents

Electrophilic fluorination involves the reaction of a nucleophile, such as an enol or enolate, with an electrophilic fluorine source ("F+"). wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond have become the most common, safe, and effective electrophilic fluorinating agents. wikipedia.orgorganicreactions.org These N-F reagents can be neutral or cationic; cationic versions are generally more powerful as the positive charge on the nitrogen enhances the electrophilicity of the attached fluorine atom. organicreactions.org

The fluorination of ketone species is governed by a combination of steric and electronic effects. sapub.org The existing fluorine atom in this compound has a significant electronic impact. Its electron-withdrawing nature affects the acidity of the α-protons and the nucleophilicity of the corresponding enolate, which in turn influences the rate and regioselectivity of further fluorination. The introduction of fluorine can also impact the electronic structure and bond strengths within the ring. rsc.org Steric hindrance plays a role in how the electrophilic fluorinating agent approaches the nucleophilic carbon of the enol or enolate. mnstate.eduresearchgate.net The conformation of the cyclohexane (B81311) ring and the position of existing substituents will dictate the most accessible face for the reagent to attack. st-andrews.ac.uk

| Agent Name | Abbreviation | Characteristics |

|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | A widely used, stable, and versatile cationic reagent. sapub.orgalfa-chemistry.com |

| N-Fluorobenzenesulfonimide | NFSI | An economical, stable, and safe neutral reagent with high fluorinating ability. wikipedia.orgalfa-chemistry.com |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | A neutral reagent used in mechanistic studies. wikipedia.org |

| N-Fluoropyridinium salts | NFPy | Cationic reagents whose reactivity can be tuned by changing substituents on the pyridine (B92270) ring. alfa-chemistry.com |

Ring-Opening Reactions

Ring-opening fluorination is a synthetic strategy that introduces a fluorine atom into a cyclic compound while simultaneously cleaving one of the ring's bonds. nih.govchemrxiv.org This method allows for the construction of complex, fluorine-containing acyclic molecules from simpler cyclic precursors. chemrxiv.orgresearchgate.net While many ring-opening reactions target strained three- or four-membered rings, recent advancements have expanded the methodology to include less strained systems. chemrxiv.orgnih.gov

A notable application of this strategy is the ring-opening fluorination of cyclic allylic alcohols. researchgate.net This reaction can be induced by electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) under catalyst-free conditions. The process allows for the synthesis of a variety of functionalized Z-fluoroalkenes with high yield and selectivity. researchgate.net The mechanism is believed to involve electrophilic attack by the fluorinating agent, followed by a rearrangement that leads to the cleavage of a carbon-carbon bond within the ring. This type of reaction has also been observed in other cyclic systems, such as bicyclic azaarenes, where electrophilic fluorination is followed by ring cleavage to form tertiary carbon-fluorine bonds. nih.govrsc.org

Oxidation Reactions

The oxidation of cyclohexanone (B45756) derivatives often involves the cleavage of the cyclic carbon skeleton. Studies on the liquid-phase oxidation of 2-hydroxycyclohexanone, a close structural analog of this compound, show that it is readily oxidized via a radical chain mechanism. researchgate.net The oxidation of 2-hydroxycyclohexanone yields a variety of products resulting from the destruction of the cyclohexane ring. researchgate.net These products include organic peroxides (like 2-hydroxy-2-hydroperoxycyclohexanone), hydrogen peroxide, monoperoxyadipic acid, and adipic acid. researchgate.net The presence of catalysts, such as chromium naphthenate, can influence the oxidation process of both cyclohexanone and 2-hydroxycyclohexanone. osti.gov Given the high reactivity of the C-H bonds adjacent to the carbonyl group, similar oxidative pathways involving ring cleavage would be anticipated for this compound.

Baeyer–Villiger Oxidation of this compound Derivatives

The Baeyer-Villiger oxidation is a notable reaction that converts cyclic ketones into lactones through an oxidative cleavage of a carbon-carbon bond adjacent to the carbonyl group. wikipedia.orgsigmaaldrich.com This transformation is typically achieved using peroxyacids or peroxides as the oxidant. wikipedia.org For derivatives of this compound, the presence of the highly electronegative fluorine atom significantly influences the reaction's outcome, particularly its stereospecificity and regioselectivity.

Stereospecificity and Regioselectivity

The regioselectivity of the Baeyer-Villiger oxidation is a critical aspect, determined by the relative migratory aptitude of the carbon atoms alpha to the carbonyl group. organic-chemistry.org The group that is better able to stabilize a positive charge will preferentially migrate. The established order of migratory preference is generally: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

In the case of this compound, the fluorine atom exerts a strong electron-withdrawing inductive effect. This effect destabilizes any potential positive charge development on the adjacent carbon atom (C2), thereby significantly decreasing its migratory aptitude. Consequently, the migration of the unsubstituted methylene (B1212753) group at the C6 position is strongly favored. This predictable outcome makes the Baeyer-Villiger oxidation of this compound highly regioselective.

The stereospecificity of the reaction is also a key feature. sigmaaldrich.com The migration step occurs with retention of stereochemistry at the migrating center. While the C2 carbon of this compound is a stereocenter, the preferential migration of the C6 carbon means the stereochemistry at C2 is retained in the resulting lactone product.

| Migrating Group | General Migratory Aptitude | Influence of 2-Fluoro Substituent | Predicted Migration in this compound |

| C2-H(F) | Secondary Alkyl | Aptitude significantly decreased by electron-withdrawing fluorine | Low |

| C6-H2 | Secondary Alkyl | Unaffected | High (Preferred) |

Formation of Fluorolactones

The regioselective oxidation of this compound leads to the formation of a specific fluorinated lactone. Due to the preferential migration of the C6 methylene group, the oxygen atom is inserted between the carbonyl carbon (C1) and the C6 carbon. This process yields 6-fluorooxepan-2-one as the major product.

The reaction proceeds through the Criegee intermediate, a tetrahedral species formed by the nucleophilic attack of the peroxyacid on the protonated carbonyl carbon. wikipedia.org The rate-determining step is the subsequent concerted migration of the C6 group and the departure of the carboxylate anion. wikipedia.org Deprotonation of the resulting oxocarbenium ion yields the final fluorolactone product. wikipedia.org This selective synthesis provides an efficient route to fluorine-containing cyclic esters, which are valuable intermediates in organic synthesis. nih.gov

Photolysis Studies

Photolysis, the decomposition of a compound by light, provides another avenue to explore the reactivity of this compound. For cyclic ketones, the primary photochemical reaction is typically a Norrish Type I cleavage.

Cleavage to Fluoro Esters

Upon absorption of ultraviolet radiation, this compound can undergo Norrish Type I cleavage, which involves the homolytic scission of one of the carbon-carbon bonds adjacent to the carbonyl group. This cleavage results in the formation of a biradical intermediate. Due to the presence of the fluorine atom, the cleavage of the C1-C2 bond is electronically influenced, though cleavage of the C1-C6 bond is also possible.

Following the initial C-C bond cleavage, the resulting acyl-alkyl biradical can undergo several subsequent reactions. One significant pathway involves an intramolecular hydrogen transfer to form a ketene, which can then react with a nucleophile (like residual water or an alcohol solvent) to form a carboxylic acid or an ester, respectively. Alternatively, a process known as alpha-cleavage can lead to the formation of a fluoro-substituted open-chain ester. Studies on similar esters have demonstrated that C-O bond cleavage can be induced by photolysis, suggesting that the resulting fluoro esters could undergo further photochemical reactions. nih.govresearchgate.net The efficiency of these photochemical processes is often described by their quantum yield, which is the number of molecules undergoing a specific reaction per photon absorbed.

Investigation of Reactivity Towards Specific Reaction Mechanisms

The reactivity of this compound is largely dictated by the electronic and steric effects of the fluorine substituent. These effects are particularly evident when comparing its reactivity to that of unsubstituted cyclohexanone or other bicyclic ketones in reactions like the Baeyer-Villiger oxidation.

The strong inductive electron-withdrawing effect of the fluorine atom deactivates the carbonyl group towards nucleophilic attack. Furthermore, it significantly influences the stability of adjacent carbocation-like transition states, which is a key factor in determining the regioselectivity of reactions like the Baeyer-Villiger oxidation. In this specific reaction, the destabilization of a positive charge at the fluorine-bearing carbon (C2) overrides the typical migratory aptitude rules, leading to the selective migration of the C6 methylene group.

This principle, where strong electronic effects can overcome standard reactivity patterns, is a recurring theme in the chemistry of alpha-haloketones. The interplay between steric hindrance and these powerful electronic effects governs the accessibility of the carbonyl carbon to nucleophiles and dictates the rearrangement pathways in various chemical transformations.

| Factor | Effect on this compound Reactivity | Example Reaction Mechanism |

| Inductive Effect (-I) of Fluorine | Deactivates carbonyl C toward nucleophiles; destabilizes positive charge on adjacent C2. | Baeyer-Villiger Oxidation |

| Steric Hindrance | The axial/equatorial position of fluorine can influence the trajectory of nucleophilic attack. | Nucleophilic Addition Reactions |

| Stereoelectronic Effects | The alignment of the C-F bond with the pi-system of the carbonyl can affect orbital overlap and reactivity. | Enolate Formation and Reactions |

Advanced Computational and Theoretical Studies

High-Level Ab Initio Calculations

To achieve a more accurate determination of the molecular structure of 2-fluorocyclohexanone, high-level ab initio calculations are employed. These methods provide a more rigorous theoretical treatment compared to DFT.

A powerful methodology for determining highly accurate molecular structures is the semi-experimental (SE) approach. This method combines experimental rotational data with high-level ab initio calculations. rsc.orgrsc.org While direct experimental data for this compound is not detailed in the provided sources, the methodology applied to the closely related fluorocyclohexane (B1294287) illustrates the process. rsc.orgrsc.org Equilibrium rotational constants are derived from experimentally measured ground-state rotational constants, which are then corrected for vibration-rotation interactions calculated ab initio. rsc.orgrsc.org

The mixed estimation (ME) method can be used to fit the structural parameters concurrently to the semi-experimental moments of inertia and predicate values from theoretical calculations. rsc.org This approach has been shown to yield equilibrium structures with high accuracy, on the order of 0.001 Å for bond lengths and 0.2° for bond angles. rsc.org For comparison and validation, purely ab initio equilibrium structures can also be computed at a high level of theory, including corrections for basis set dependence and core electron correlation. rsc.org

A critical component of the semi-experimental structure determination is the calculation of rovibrational corrections. rsc.orgrsc.org These corrections account for the effects of molecular vibrations on the rotational constants. The accuracy of the semi-experimental equilibrium structure is highly dependent on the quality of these corrections. ulb.ac.be Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory, are used to compute the necessary cubic force fields from which the rovibrational interaction constants are derived. rsc.orgulb.ac.be These corrections are then subtracted from the experimental ground-state rotational constants to yield the semi-experimental equilibrium rotational constants. rsc.org

Analysis of Molecular Wave Functions by NMR Spectroscopy

NMR spectroscopy is a key experimental technique for probing the structure and dynamics of this compound in solution. The analysis of NMR spectra, often in conjunction with computational methods, provides detailed information about the molecular wave function. A combined approach of NMR spectroscopy and DFT calculations is particularly powerful for assessing conformational equilibria in various media. researchgate.netd-nb.info

Ab initio structure optimizations and coupling constant calculations can provide valuable input data for the analysis of complex NMR spectra, especially in cases of significant second-order effects. scispace.com For instance, the analysis of ¹H, ¹⁹F, and ¹³C NMR multiplets can be facilitated by computational methods that help to avoid false minima in the spectral analysis and progress the optimization to a global minimum. scispace.com This integrated approach allows for the accurate determination of spectral parameters, which in turn reflect the underlying molecular structure and electronic distribution. scispace.com

Anomaly of Fluorine in Conformational Equilibrium

The conformational equilibrium of this compound presents a notable anomaly that challenges predictions based solely on steric hindrance. Contrary to the expectation that the electronegative fluorine atom would prefer the less sterically crowded equatorial position, theoretical and experimental studies have shown that the axial conformer is thermodynamically favored in the gas phase. researchgate.net This preference for the axial orientation in a non-polar environment is a hallmark of what is often termed the fluorine anomaly in this context.

The stability of the conformers is highly dependent on the surrounding medium, a phenomenon driven by differences in their molecular dipole moments. d-nb.info In the gas phase, the axial conformer of this compound has been calculated to constitute approximately 64% of the equilibrium mixture. nih.gov However, as the polarity of the solvent increases, the equilibrium shifts dramatically in favor of the equatorial conformer. d-nb.info This is because the equatorial conformer possesses a larger molecular dipole moment; the C=O and C-F bond dipoles are in a syn-parallel arrangement, leading to greater stabilization by polar solvents. nih.gov For instance, in a highly polar solvent like dimethyl sulfoxide (B87167) (DMSO), the population of the axial conformer drops to as low as 2%. nih.gov

Theoretical studies have been employed to dissect the intricate balance of forces governing this equilibrium, including hyperconjugation, electrostatic effects, and steric interactions. nih.govnih.gov While the gauche effect, which can arise from hyperconjugative interactions such as σC–H to σ*C–F, is often invoked to explain conformational preferences in organofluorine compounds, it does not appear to be the dominant stabilizing force for the axial conformer of this compound. nih.govnih.gov Instead, classical electrostatic and steric effects are considered to be the ruling factors. nih.govnih.gov The preference for the axial conformer in the gas phase is attributed to a complex interplay of these interactions that collectively overcome the steric repulsion typically associated with axial substituents. nih.gov

The following table summarizes the conformational equilibrium of this compound in various media, illustrating the profound influence of the environment on the stability of its axial and equatorial conformers.

Table 1: Conformational Equilibrium of this compound in Different Media

| Medium | Axial Conformer Population (%) | Equatorial Conformer Population (%) | Molecular Dipole Moment (Axial, in Vacuum, Debye) | Molecular Dipole Moment (Equatorial, in Vacuum, Debye) |

|---|---|---|---|---|

| Gas Phase / Vacuum | 64% | 36% | ~2.3 D | ~3.8 D |

Applications and Future Directions in Research

Role in Drug Design and Discovery

2-Fluorocyclohexanone is a valuable intermediate in the synthesis of pharmaceuticals. chemimpex.com The presence of fluorine in drug candidates can lead to profound improvements in their therapeutic profiles. Organic fluorine plays a fundamental role in the design of high-performance organic molecules, and as a fluorinated ketone, this compound is integral to the synthesis of complex molecules with enhanced biological activity and stability. chemimpex.comnih.gov

The introduction of fluorine into a molecule can significantly alter its electronic properties, which in turn can enhance its binding affinity and selectivity for a biological target. researchgate.net Fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups, potentially leading to stronger interactions, such as hydrogen bonds, with target enzymes or receptors. researchgate.net This modification can be crucial in optimizing a drug's efficacy.

The site-selective fluorination of complex molecules is a sought-after transformation in medicinal chemistry. rsc.org Using building blocks like this compound allows for the precise placement of a fluorine atom. This strategic placement can block metabolic pathways that would otherwise deactivate the drug, thereby prolonging its therapeutic effect. researchgate.net Furthermore, fluorination can induce favorable conformational changes in a molecule, pre-organizing it for optimal interaction with its target, which can lead to increased bioactivity and selectivity. nih.govnih.gov

Pharmacokinetics, which involves the absorption, distribution, metabolism, and excretion (ADME) of a drug, can be significantly improved by the introduction of fluorine. chemimpex.com The substitution of hydrogen with fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve its oral bioavailability. chemimpex.commdpi.com

Furthermore, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. nih.gov This increased metabolic stability means the drug remains in its active form for a longer period, potentially reducing the required dose and frequency of administration. mdpi.com The use of this compound as a precursor allows for the integration of fluorine into a drug candidate to fine-tune these critical pharmacokinetic parameters. chemimpex.com

This compound serves as an essential building block in the creation of new and innovative drug candidates. chemimpex.com The drug discovery and development process is a complex sequence of phases, starting with hit finding and lead optimization, where the goal is to identify compounds with promising therapeutic potential. nih.gov The unique properties conferred by fluorine make it a valuable addition in the design of new molecular entities. mdpi.com Approximately one-fifth of all pharmaceuticals on the market contain fluorine, a testament to its importance in medicinal chemistry. nih.gov By providing a reactive scaffold with a strategically placed fluorine atom, this compound enables chemists to synthesize novel compounds for a wide range of therapeutic areas. chemimpex.com

Fluorinated cycloalkyl groups are increasingly recognized as important components in drug design. researchgate.net These structures can serve as conformationally restricted isosteres for more common groups like phenyl rings or alkyl chains. researchgate.net this compound is a prime example of a fluorinated cycloalkyl building block that provides a three-dimensional structure which can be beneficial for fitting into the binding sites of protein targets. nih.govresearchgate.net

The use of such building blocks is a dominant strategy in drug discovery. nih.gov They offer a reliable method to introduce fluorine into complex molecules, often leading to improved safety and efficacy profiles for medications. sciencedaily.comnih.gov The conformational properties of the this compound ring system, which can be studied in detail, allow for a rational design approach to new therapeutics. nih.gov

| Feature | Description |

| Increased Lipophilicity | The fluorine atom can increase the molecule's ability to pass through biological membranes. |

| Metabolic Stability | The strong C-F bond resists enzymatic degradation, prolonging the drug's action. |

| Conformational Control | Fluorine can influence the 3D shape of a molecule, optimizing its fit with a biological target. |

| Binding Affinity | The electronegativity of fluorine can lead to stronger interactions with target proteins. |

Applications in Agrochemicals

The principles that make fluorination attractive in pharmaceuticals also apply to the development of modern agrochemicals, including herbicides, insecticides, and fungicides. chemimpex.comresearchgate.net The introduction of fluorine into an agrochemical can dramatically enhance its biological activity. researchgate.net This is achieved by affecting parameters such as transport to the target site and blocking metabolic deactivation in the target pest or plant. researchgate.net this compound serves as a valuable intermediate for synthesizing these advanced agricultural products, contributing to the development of more effective and selective crop protection solutions. chemimpex.com

Contribution to Materials Science

In the field of materials science, this compound and other fluorinated compounds are used in the formulation of specialty chemicals and advanced polymers. chemimpex.com The incorporation of fluorine can bestow unique properties upon materials, such as thermal stability, chemical resistance, and specific surface properties.

Selectively fluorinated cyclohexanes can exhibit unusual polarity, leading to self-assembly into ordered structures. st-andrews.ac.uk This "Janus faced" character, with one face of the ring being electronegative and the other electropositive, allows for electrostatic interactions that can guide the formation of supramolecular assemblies. st-andrews.ac.uk These properties are being explored for the design of next-generation soft materials, including advanced coatings and polar liquid crystals, opening up new avenues for the application of fluorinated building blocks like this compound. chemimpex.comst-andrews.ac.uk

Formulation of Specialty Chemicals and Polymers

This compound serves as a valuable fluorinated building block in the synthesis of advanced materials. chemimpex.comwikipedia.org The incorporation of fluorine atoms into organic molecules can significantly alter their physical and chemical properties, leading to the development of specialty chemicals and high-performance polymers. wikipedia.orgsigmaaldrich.com Organofluorine compounds are integral to the materials industry due to the unique characteristics conferred by the carbon-fluorine bond, which is the strongest single bond in organic chemistry. nih.govrsc.org